

Independent Validation of AMG28 Findings: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor **AMG28** with alternative compounds, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating **AMG28**'s performance and its place in the landscape of kinase inhibitor research.

AMG28 is a small molecule multi-kinase inhibitor with demonstrated activity against NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE[1]. Its polypharmacology presents both opportunities for therapeutic intervention in complex diseases and challenges in dissecting the specific contributions of each target to its overall cellular effects. This guide aims to provide a clear overview of the available data to aid in the critical evaluation of **AMG28**'s utility.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of **AMG28** and selected alternative compounds against their primary targets. This data is compiled from various sources and serves as a basis for comparative analysis.

Table 1: Inhibitory Activity against PIKfyve

Compound	Assay Type	IC50 / Kd	Source
AMG28	DiscoverX KINOMEScan	Not explicitly reported, but high affinity suggested	Inferred from primary screening data
SGC-PIKFYVE-1	Enzymatic Assay	6.9 nM	[2]
SGC-PIKFYVE-1	NanoBRET Assay	4.0 nM	[2][3]
Apilimod	In vitro Kinase Assay	14 nM	[4][5]
YM201636	In vitro Kinase Assay	33 nM	[6][7][8]

Table 2: Inhibitory Activity against TTBK1

Compound	Assay Type	IC50	Source
AMG28	DiscoverX KINOMEScan	Potent inhibitor	General characterization[1]
BGN31 (BIIB-TTBKi)	Biochemical Assay	~9.5 nM	[9]
TTBK1-IN-1	Biochemical Assay	2.7 nM	[10]

Table 3: Inhibitory Activity against MAP3K14 (NIK)

Compound	Assay Type	IC50	Source
AMG28	DiscoverX KINOMEScan	Potent inhibitor	General characterization[1]
Janssen Compound (Ex 2)	AlphaScreen Assay	<50 nM	[11]
Janssen Compound	AlphaScreen Assay	<100 nM	[12][13]

Experimental Protocols

To ensure reproducibility and facilitate independent validation, detailed methodologies for key experiments are provided below.

DiscoverX KINOMEScan® Assay

The KINOMEScan® platform is a competition binding assay used to quantify the interaction between a compound and a panel of kinases[14].

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified.
- Procedure:
 - Kinases are tagged with DNA and incubated with the immobilized ligand and the test compound.
 - After an incubation period to reach equilibrium, unbound components are washed away.
 - The amount of bound kinase is determined by quantifying the attached DNA tag using quantitative PCR (qPCR).
 - Results are typically reported as percent of control (PoC) or as a dissociation constant (Kd) determined from a dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to its target kinase within living cells[15][16][17][18].

- Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
- Procedure:

- HEK293 cells are transiently transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
- The transfected cells are seeded into multi-well plates.
- Cells are treated with the NanoBRET™ tracer and the test compound.
- After incubation, a substrate for NanoLuc® is added, and the BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
- IC50 values are calculated from the dose-dependent inhibition of the BRET signal.

Cell Proliferation Assay (e.g., using CellTiter-Glo® or CCK-8)

These assays are used to assess the effect of a compound on the viability and proliferation of cancer cell lines[19][20][21][22].

- Principle: CellTiter-Glo® measures the amount of ATP present, which is an indicator of metabolically active cells. The CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, with the amount of formazan being directly proportional to the number of living cells.
- Procedure:
 - Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere.
 - Cells are treated with various concentrations of the test compound or vehicle control.
 - After a defined incubation period (e.g., 48-72 hours), the assay reagent (CellTiter-Glo® or CCK-8) is added to each well according to the manufacturer's instructions.
 - The luminescence (for CellTiter-Glo®) or absorbance (for CCK-8) is measured using a plate reader.

- IC50 values are determined by plotting the normalized signal against the compound concentration.

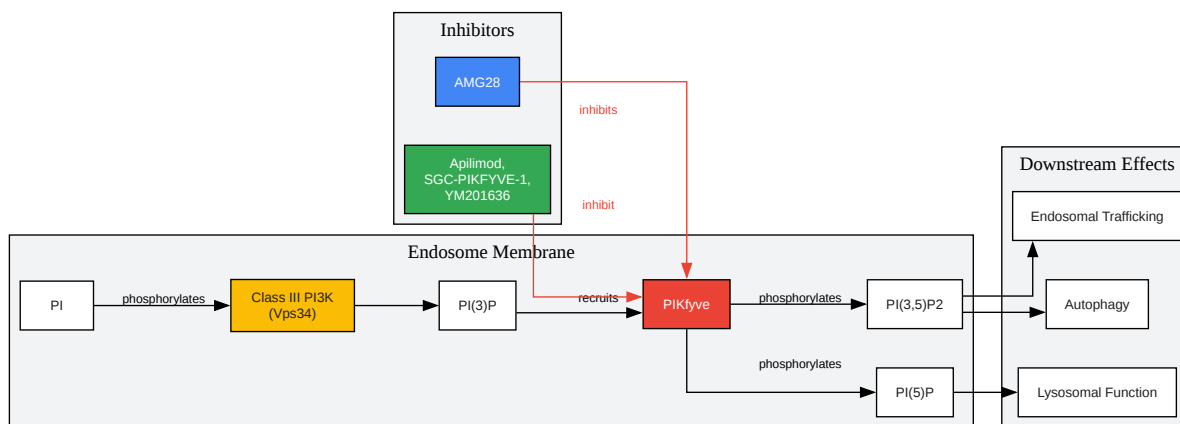
Autophagy Flux Assay (LC3-II Western Blotting)

This assay is used to monitor the dynamic process of autophagy by measuring the conversion of LC3-I to LC3-II[23][24][25].

- Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. An increase in the amount of LC3-II is indicative of an increase in autophagosome formation. To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is used to block the degradation of autophagosomes, allowing for the quantification of LC3-II accumulation over time.
- Procedure:
 - Cells are treated with the test compound in the presence or absence of a lysosomal inhibitor for a specified time.
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - Proteins are transferred to a membrane and probed with an antibody specific for LC3.
 - The bands corresponding to LC3-I and LC3-II are visualized and quantified. An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

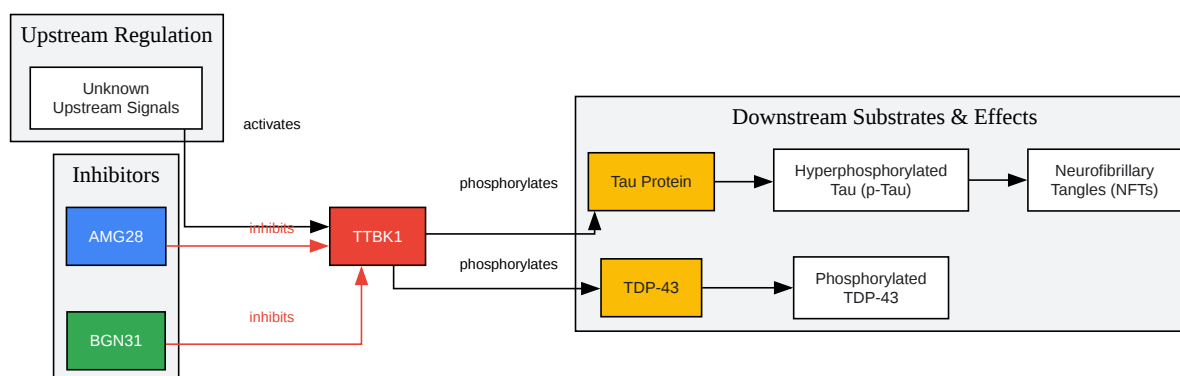
Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.



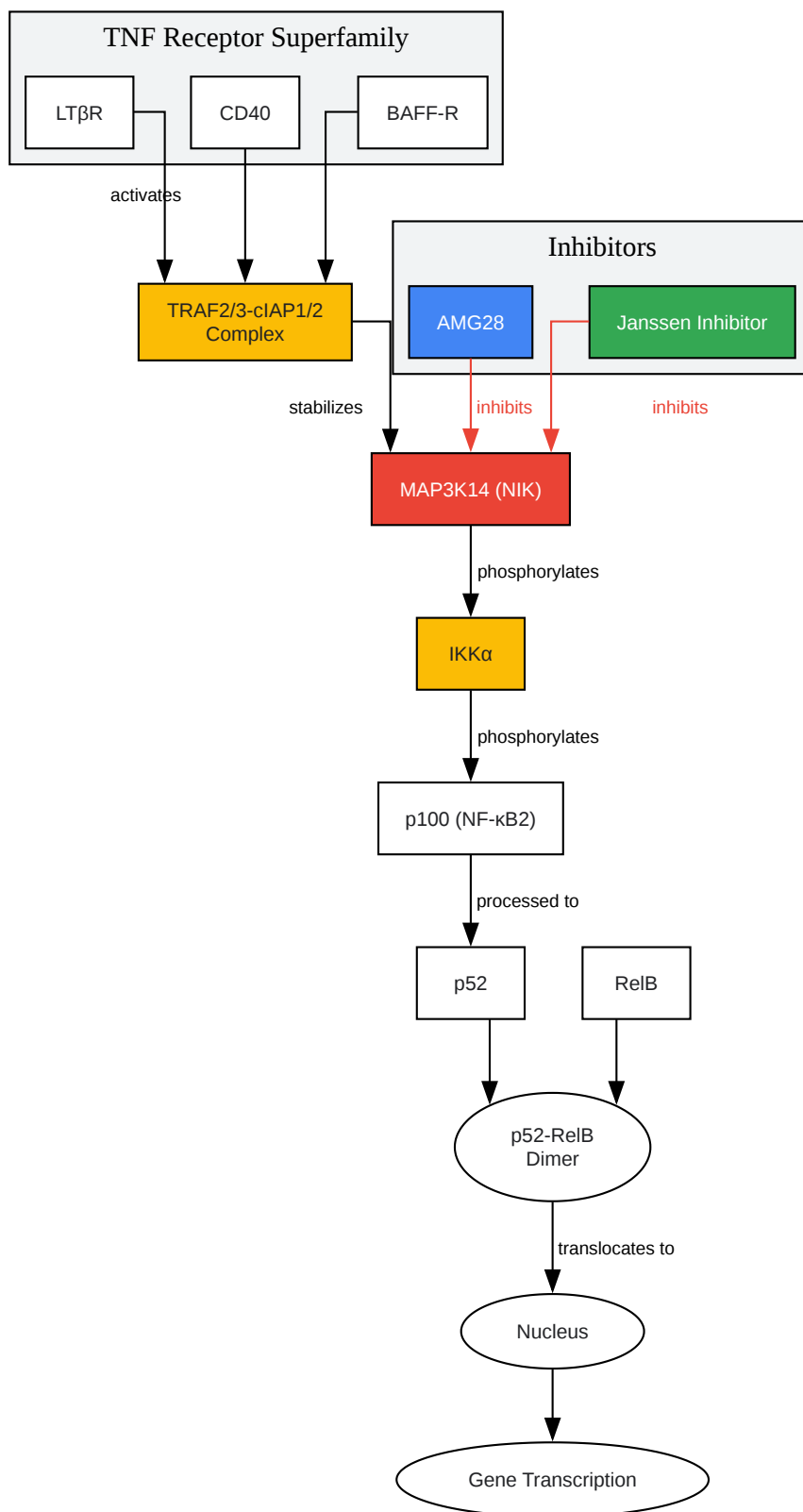
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Caption: PIKfyve signaling pathway and points of inhibition.



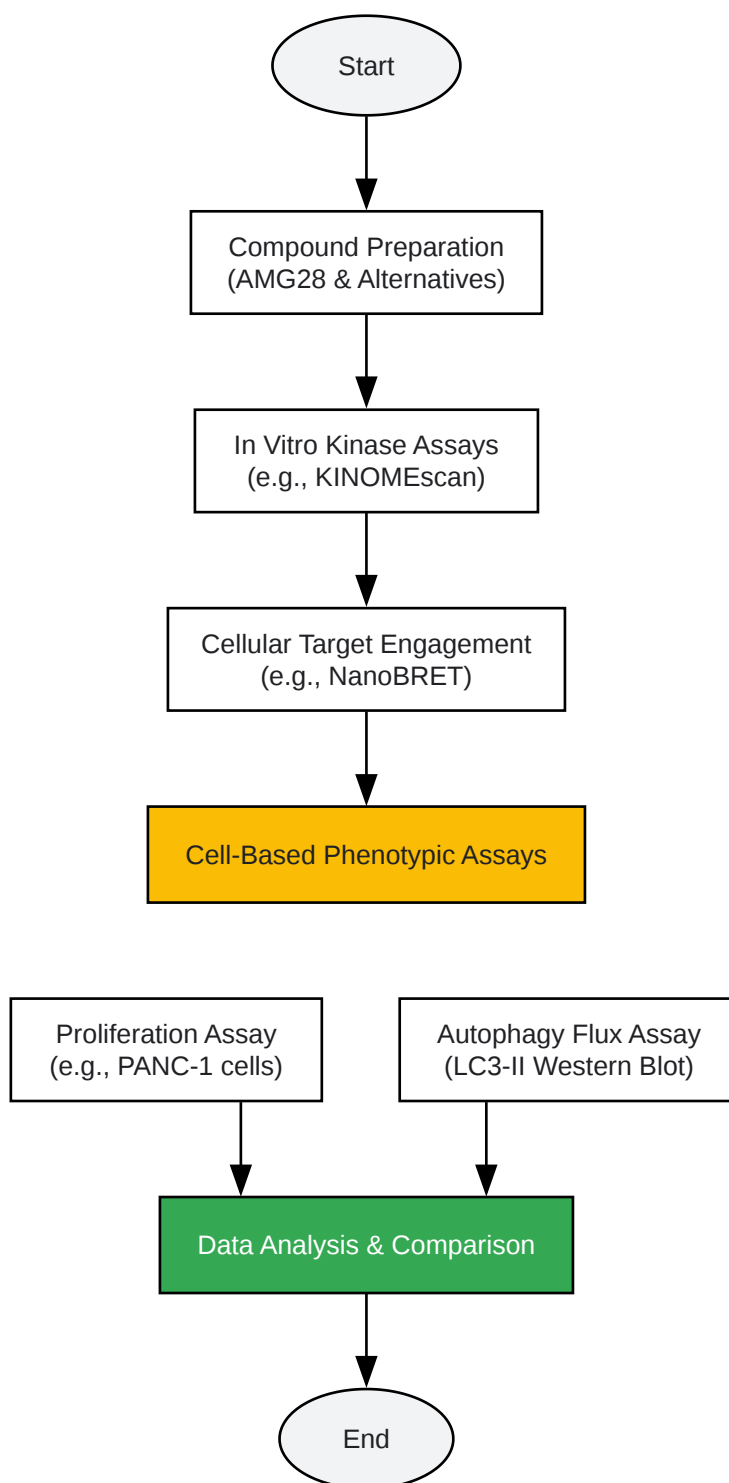
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Caption: TTBK1 signaling in neurodegenerative disease.



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Caption: Non-canonical NF- κ B signaling via MAP3K14 (NIK).

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Caption: Workflow for comparative inhibitor analysis.

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